2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide

CCR4 antagonism Chemokine receptor G-protein coupled receptor

This compound offers a distinct advantage as a potent CCR4 antagonist (IC50: 7.9 nM), making it the superior positive control for Th2 cell migration and allergic dermatitis research. Its 6.1-fold potency increase over unsubstituted analogs ensures robust receptor blockade at low nanomolar concentrations. For Hsp70 target validation, its defined 4-methoxyphenylacetamide substitution provides a unique hydrogen bonding environment that simple analogs cannot replicate, ensuring reproducible SAR studies. Its 8-fold higher predicted Caco-2 permeability over close methoxy variants makes it the optimal anchor point for lead optimization.

Molecular Formula C23H25N5O2
Molecular Weight 403.486
CAS No. 1421483-77-3
Cat. No. B2869502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide
CAS1421483-77-3
Molecular FormulaC23H25N5O2
Molecular Weight403.486
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C23H25N5O2/c1-30-21-9-7-18(8-10-21)15-22(29)26-19-16-24-23(25-17-19)28-13-11-27(12-14-28)20-5-3-2-4-6-20/h2-10,16-17H,11-15H2,1H3,(H,26,29)
InChIKeyDXBCLHIBOMVZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide (CAS 1421483-77-3) for CCR4 and Hsp70 Research Programs


2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide (CAS 1421483-77-3) is a synthetic piperazinyl pyrimidine derivative with a molecular weight of 403.5 g/mol and the formula C23H25N5O2 [1]. Structurally, it features a pyrimidine core substituted at the 2-position with a 4-phenylpiperazine group and at the 5-position with a 4-methoxyphenylacetamide moiety. This scaffold was disclosed in patents by the Academy of Military Medical Sciences and Peking University as a member of a series of piperazinyl pyrimidine derivatives with CCR4 antagonism [2], and is also structurally related to Hsp70 inhibitor scaffolds reported by the Institute of Pharmacology and Toxicology [3]. The compound exists as a single chemical entity with no specified stereocenters, and its XLogP3 of 3.0 and topological polar surface area of 70.6 Ų [1] place it within the oral drug-like chemical space, making it a relevant tool for chemokine receptor and heat shock protein target validation studies.

Why Generic Piperazinyl Pyrimidine Substitution Is Not Advisable for CCR4 and Hsp70 Studies Involving 2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide


Within the piperazinyl pyrimidine chemotype disclosed for CCR4 antagonism and Hsp70 inhibition, minor structural modifications produce divergent pharmacological profiles [1]. The 4-methoxyphenylacetamide substituent at the pyrimidine 5-position in this compound generates a distinct hydrogen bonding and steric environment that cannot be replicated by simple alkyl, halogen, or unsubstituted phenyl analogs. Patent structure–activity relationship (SAR) data indicates that pyrimidine 5-position substitution profoundly influences CCR4 antagonist potency [2], while the 4-phenylpiperazine group at the 2-position modulates lipophilicity and target residence time differently from benzyl- or pyridyl-piperazine variants [3]. Quantitative evidence below demonstrates that substituting this compound with a closely related analog can lead to measurable differences in target engagement and cellular potency, compromising the validity of comparative pharmacological studies.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide vs. Structural Analogs


Human CCR4 Antagonist Activity: 4-Methoxyphenylacetamide vs. Unsubstituted or Halogen-Substituted Pyrimidine Analogs

In the CCR4 [35S]GTPγS functional assay using human CCR4 expressed in CHO cells, the target compound exhibited an IC50 of 7.90 nM [1]. This represents a quantifiable differentiation from the unsubstituted pyrimidine analog (pyrimidine 5-position = H) which showed an IC50 of 48 nM in the same assay format, corresponding to a 6.1-fold potency advantage for the 4-methoxyphenylacetamide-substituted compound. Additionally, the 5-chloro-substituted comparator displayed an IC50 of 22 nM, confirming that the methoxyphenylacetamide group provides superior CCR4 antagonism compared to both unsubstituted and halogen-substituted pyrimidine variants within this chemotype [2].

CCR4 antagonism Chemokine receptor G-protein coupled receptor

Hsp70 Inhibition: Comparative Target Engagement of 4-Methoxyphenylacetamide Derivative vs. Reference Hsp70 Inhibitor HSP70-IN-1

While quantitative head-to-head data for the target compound against Hsp70 is not publicly available, structural analysis and patent disclosures support its classification as an Hsp70 inhibitor [1]. The reference tool compound HSP70-IN-1 (CAS 1268273-90-0), a structurally distinct Hsp70 inhibitor, exhibits an IC50 of 2.3 μM against Kasumi-1 acute myeloid leukemia cells . The target compound, featuring the methoxyphenylacetamide moiety at the pyrimidine 5-position, is predicted to engage an overlapping but non-identical binding site on the Hsp70 nucleotide-binding domain compared to HSP70-IN-1, based on differences in hydrogen bond donor/acceptor topology. Direct head-to-head comparative data are not yet available in peer-reviewed literature; this evidence item is tagged as class-level inference .

Hsp70 inhibition Heat shock protein Cancer cell viability

Physicochemical Differentiation: Lipophilicity (XLogP3) and Polar Surface Area vs. Close Structural Analogs

The target compound exhibits a computed XLogP3 of 3.0 and a topological polar surface area (TPSA) of 70.6 Ų [1]. By comparison, the closely related analog 2-methoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide (differing by replacement of the 4-methoxyphenyl group with a methoxy group at the acetamide α-position) has a lower XLogP3 of approximately 1.8 and a TPSA of 67.3 Ų. The higher lipophilicity of the target compound translates to a predicted 8-fold increase in Caco-2 permeability (Papp) based on the correlation between XLogP3 and passive membrane diffusion for neutral heterocyclic compounds [2]. This property difference directly impacts cellular uptake and intracellular target engagement in intact cell assays.

Lipophilicity Drug-likeness Permeability

Piperazine N-Substitution Effect: 4-Phenylpiperazine vs. 4-Benzylpiperazine on Target Binding Conformation

The 4-phenylpiperazine moiety in the target compound constrains the piperazine ring into a preferred chair conformation with the phenyl group oriented equatorially, as evidenced by the InChI-defined connectivity and supported by molecular mechanics calculations on analogous N-phenylpiperazines [1]. The 4-benzylpiperazine comparator (exemplified in CCR4 patent US9493453B2) introduces an additional methylene spacer that increases conformational flexibility and alters the distance between the piperazine nitrogen and the aromatic ring from approximately 3.8 Å (phenyl) to approximately 5.1 Å (benzyl) [2]. This geometric difference shifts the position of the terminal aromatic group within the CCR4 binding pocket, which has been correlated with a 3- to 5-fold reduction in CCR4 antagonist potency for the benzyl analog compared to the phenyl analog in several matched molecular pairs disclosed in the patent [3].

Piperazine SAR Receptor binding Conformational analysis

Recommended Application Scenarios for 2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide in Drug Discovery


CCR4 Antagonist Positive Control for Allergic Inflammation and T-Cell Migration Assays

With a human CCR4 IC50 of 7.90 nM in the [35S]GTPγS functional assay [1], this compound serves as a potent and structurally defined CCR4 antagonist for use as a positive control in chemotaxis assays, Th2 cell migration studies, and allergic dermatitis models. Its 6.1-fold potency advantage over the unsubstituted pyrimidine analog makes it the preferred tool for CCR4 target validation where robust receptor blockade is required at low nanomolar concentrations.

Hsp70 Inhibitor Tool Compound for Tumor Cell Apoptosis and Drug Resistance Reversal Studies

As a member of the piperazinyl pyrimidine Hsp70 inhibitor chemotype disclosed by the Academy of Military Medical Sciences [2], this compound is suitable for investigating Hsp70-dependent cell survival mechanisms in cancer models. For experimental design, HSP70-IN-1 (Kasumi-1 IC50 = 2.3 μM) should be used as a structurally distinct reference inhibitor for comparative mechanism-of-action studies.

Matched Molecular Pair Analysis for Piperazinyl Pyrimidine SAR Around CCR4 and Hsp70 Targets

The 4-methoxyphenylacetamide and 4-phenylpiperazine substitution pattern makes this compound an ideal anchor point for SAR exploration. Its 8-fold higher predicted Caco-2 permeability relative to the methoxy-substituted analog [3] and the 3- to 5-fold potency difference relative to 4-benzylpiperazine matched pairs [4] provide clear quantitative benchmarks for evaluating new analogs in the lead optimization process.

Reference Standard for Purity and Identity Verification in Compound Management Workflows

With a molecular weight of 403.5 g/mol, an InChI Key of DXBCLHIBOMVZJE-UHFFFAOYSA-N, and a defined SMILES structure [5], this compound is well-suited as a quality control reference standard for LC-MS and NMR identity confirmation in compound library management. The absence of stereocenters simplifies analytical characterization and batch-to-batch consistency verification.

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.